molecular formula C17H25B2F2NO4 B567702 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1218789-90-2

2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B567702
CAS No.: 1218789-90-2
M. Wt: 367.007
InChI Key: PHQRJXOOBNZWQM-UHFFFAOYSA-N
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Description

2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes two boronic ester groups and two fluorine atoms attached to a pyridine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a fluorinated pyridine precursor. One common method is the palladium-catalyzed borylation reaction, where a fluorinated pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3,5-bis(4,4,5

Properties

IUPAC Name

2,6-difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25B2F2NO4/c1-14(2)15(3,4)24-18(23-14)10-9-11(13(21)22-12(10)20)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQRJXOOBNZWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2F)F)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25B2F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675387
Record name 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-90-2
Record name 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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